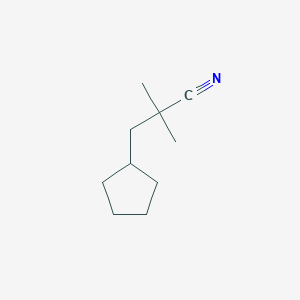
3-Cyclopentyl-2,2-dimethylpropanenitrile
概要
説明
3-Cyclopentyl-2,2-dimethylpropanenitrile is a chemical compound belonging to the class of nitriles. It has the molecular formula C11H19N and is characterized by a cyclopentyl group attached to a 2,2-dimethylpropanenitrile moiety. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentyl-2,2-dimethylpropanenitrile typically involves the reaction of cyclopentylmagnesium bromide with 2,2-dimethylpropanenitrile under controlled conditions. The reaction is usually carried out in anhydrous ether as a solvent, and the temperature is maintained at around -78°C to prevent side reactions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and improved safety. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction efficiency and yield.
化学反応の分析
Types of Reactions: 3-Cyclopentyl-2,2-dimethylpropanenitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction of the nitrile group can be achieved using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a base.
Major Products Formed:
Oxidation: The major product of oxidation is the corresponding carboxylic acid.
Reduction: The reduction of the nitrile group yields the corresponding amine.
Substitution: The substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
科学的研究の応用
3-Cyclopentyl-2,2-dimethylpropanenitrile has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential biological activity, including its role as a ligand for certain receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-Cyclopentyl-2,2-dimethylpropanenitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to the activation or inhibition of certain biological processes. The exact mechanism may vary depending on the specific application and context.
類似化合物との比較
3-Cyclopentyl-2,2-dimethylpropanenitrile is similar to other nitriles and cyclopentyl derivatives, but it has unique properties that distinguish it from these compounds. Some similar compounds include:
2,2-Dimethyl-3-phenylpropanenitrile: This compound has a phenyl group instead of a cyclopentyl group.
3-Cyclopentyl-2-propylpropanenitrile: This compound has a propyl group instead of a 2,2-dimethyl group.
特性
IUPAC Name |
3-cyclopentyl-2,2-dimethylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-10(2,8-11)7-9-5-3-4-6-9/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDSSHMFRDCZGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-propionic acid](/img/structure/B1466649.png)
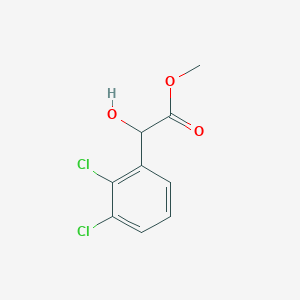
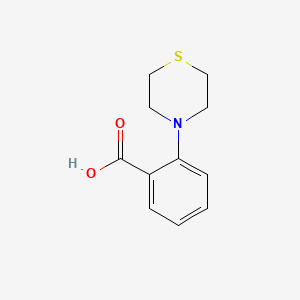
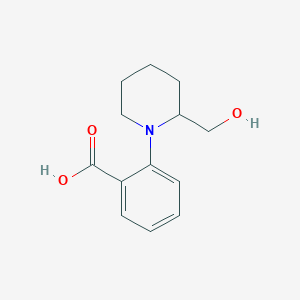
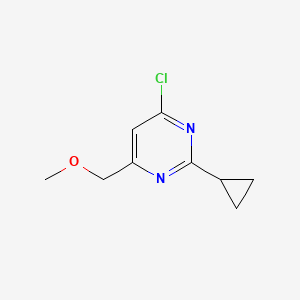
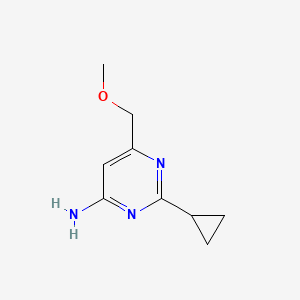

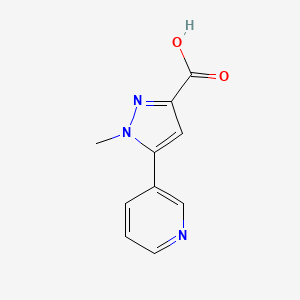
![3-[Benzyl(methyl)amino]-2,2-dimethylpropanal](/img/structure/B1466661.png)
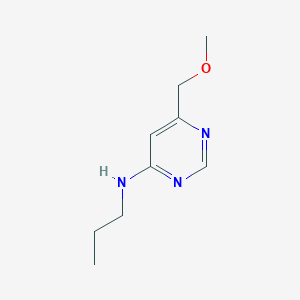
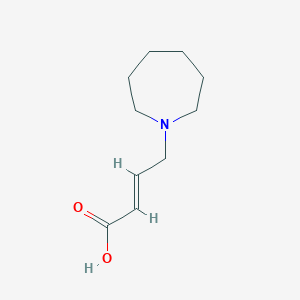
![2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine](/img/structure/B1466666.png)
![[1-(2,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1466671.png)
![N-{2-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1466672.png)
